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Introduction

The surface energy of a material is a critical parameter influencing a wide range of
phenomena, from crystal growth and morphology to catalytic activity and biocompatibility. In the
context of chromium-titanium (Cr-Ti) alloys, which are extensively used in biomedical implants
and corrosion-resistant coatings, a thorough understanding of their surface energetics is
paramount. This technical guide provides an in-depth overview of the theoretical methods
employed to investigate the surface energy of Cr, Ti, and their alloys, with a focus on first-
principles calculations based on Density Functional Theory (DFT).

Core Concepts in Surface Energy of Alloys

The surface energy (y) of a solid is defined as the excess energy at the surface compared to
the bulk. For an alloy like Cr-Ti, the surface energy is not only dependent on the
crystallographic orientation of the surface but also on the surface composition, which can differ
from the bulk composition due to surface segregation of one of the components. Theoretical
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investigations, particularly DFT, have become indispensable tools for accurately predicting
these properties at the atomic level.[1][2]

Computational Methodology: A First-Principles
Approach

The predominant theoretical method for calculating the surface energy of metals and alloys is
Density Functional Theory (DFT).[3][4] This quantum mechanical modeling method allows for
the calculation of the electronic structure of materials and their total energies.

The Slab Model

The standard approach for calculating surface energy from first principles involves the "slab
model".[5][6] In this method, a thin slice of the bulk crystal, known as a slab, is created with two
surfaces exposed to a vacuum region. The key steps are as follows:

o Bulk Calculation: The total energy of the bulk crystal is calculated to determine its equilibrium
lattice parameters and cohesive energy.

o Slab Creation: A supercell is constructed containing a slab of the material with a specific
crystallographic orientation (e.g., (100), (110), (111)). A vacuum layer is added to separate
the slab from its periodic images.[6] The thickness of the vacuum must be sufficient to
prevent interaction between the surfaces.

¢ Slab Relaxation: The atomic positions within the slab are allowed to relax until the forces on
the atoms are minimized. This accounts for surface reconstruction and relaxation
phenomena.

» Surface Energy Calculation: The surface energy (y) is then calculated using the following
formula:

y = (E_slab -n*E_bulk) / (2 * A)
where:

o E_slab is the total energy of the relaxed slab.
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o nis the number of atoms in the slab.
o E_bulk is the energy per atom in the bulk crystal.
o Ais the surface area of one side of the slab.

The workflow for a typical DFT-based surface energy calculation is illustrated in the diagram

below.
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Workflow for DFT surface energy calculation.

Key Computational Parameters

The accuracy of DFT calculations is highly dependent on the chosen parameters. For Cr-Ti
systems, typical parameters found in the literature include:

o Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often
with the Perdew-Burke-Ernzerhof (PBE) parametrization, is commonly used for metals and
alloys.[5][7]

o Pseudopotentials: The Projector Augmented Wave (PAW) method is a widely adopted
approach.[5]
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» Plane-Wave Cutoff Energy: This parameter determines the size of the basis set used to
describe the electronic wavefunctions. A typical value is around 400 eV.[5]

e k-point Sampling: The Monkhorst-Pack scheme is frequently used to sample the Brillouin
zone. The density of the k-point mesh is crucial for achieving convergence.

» Slab Thickness: The slab must be thick enough so that the central layers exhibit bulk-like
properties.[6]

Surface Energy of Pure Chromium (Cr) and Titanium

(Ti)
Both Cr (body-centered cubic, bcc) and Ti (hexagonal close-packed, hcp) have been the

subject of numerous theoretical studies. The surface energy is anisotropic, meaning it varies
with the crystallographic plane.

Chromium (bcc)

For bcc metals, the surface energy typically follows the trend y(110) < y(100) < y(111).[8] The
(110) plane is the most densely packed and therefore the most stable.
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Titanium (hcp)

For hcp metals like titanium, the (0001) basal plane is the most closely packed and generally
exhibits the lowest surface energy.
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Cr-Ti Alloy Surface Energy and Interfacial Properties

The study of Cr-Ti alloy surfaces is more complex due to the additional variable of composition.
Theoretical studies often focus on the adhesion and interfacial energy between Cr and Ti,
which are closely related to surface energy. The work of separation (W_sep), which is the
energy required to separate an interface into two free surfaces, can be calculated using DFT.

A study on SiC/Ti and SiC/Cr interfaces provides insights into the relationship between surface
energy and adhesion.[9] It was found that the work of separation is strongly dependent on the
crystallographic orientation.[9] While this study does not directly address the Cr-Ti interface, the
methodology is transferable.

First-principles calculations have also been used to investigate the adhesion of Ti layers on
various substrates, which is relevant for understanding the initial stages of Cr-Ti alloy formation
and coating applications.[10]

The logical relationship between key energetic and structural concepts in the theoretical study
of surfaces is depicted in the diagram below.
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Interrelation of key surface properties.

Conclusion and Future Directions

Theoretical investigations, primarily using Density Functional Theory, provide a powerful
framework for understanding the surface energy of Cr, Ti, and their alloys. The slab model,
coupled with careful selection of computational parameters, allows for the accurate prediction
of surface energies for different crystallographic orientations. While data for pure Cr and Ti is
relatively well-established, further research is needed to create a comprehensive database of
surface energies for Cr-Ti alloys across various compositions and crystallographic planes.
Such data is crucial for the rational design of new materials with tailored surface properties for
advanced applications in the biomedical and materials science fields.
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